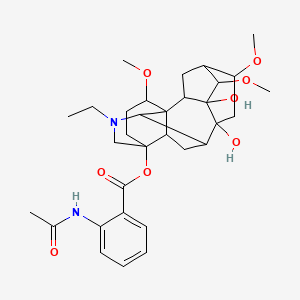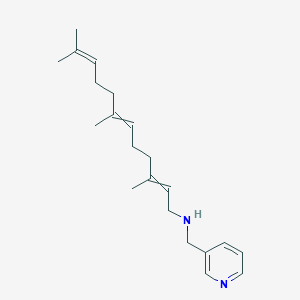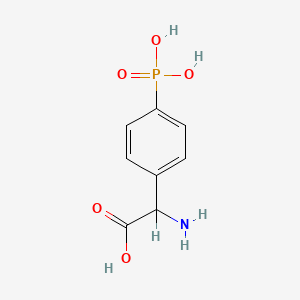![molecular formula C24H21FN4O2S B10773294 [(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B10773294.png)
[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]SB-674042 is a potent and selective non-peptide orexin OX1 receptor antagonist. It exhibits high affinity for the orexin OX1 receptor with a dissociation constant (Kd) of 5.03 nM and shows 100-fold selectivity for OX1 over OX2 receptors . This compound is used extensively in scientific research to study the orexin system, which plays a crucial role in regulating arousal, wakefulness, and appetite.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]SB-674042 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of advanced organic synthesis techniques, including the formation of thiazole and oxadiazole rings .
Industrial Production Methods
Industrial production of [3H]SB-674042 is typically carried out under controlled conditions to ensure high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
[3H]SB-674042 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity.
Substitution: Substitution reactions can introduce different functional groups, which can be used to create analogs of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
Scientific Research Applications
[3H]SB-674042 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the orexin system and its role in various physiological processes.
Biology: Helps in understanding the mechanisms of arousal, wakefulness, and appetite regulation.
Medicine: Investigated for its potential therapeutic applications in treating sleep disorders, obesity, and other conditions related to the orexin system.
Industry: Used in the development of new drugs targeting the orexin receptors .
Mechanism of Action
[3H]SB-674042 exerts its effects by selectively binding to the orexin OX1 receptor, thereby blocking the action of orexin peptides. This inhibition prevents the activation of downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the mammalian target of rapamycin (mTOR) pathway . The compound’s high selectivity for OX1 over OX2 receptors makes it a valuable tool for dissecting the specific roles of these receptors in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
SB-334867: Another selective orexin OX1 receptor antagonist with similar binding affinity.
SB-408124: A non-peptide antagonist with high selectivity for the orexin OX1 receptor.
SB-410220: A compound with similar structural features and receptor selectivity .
Uniqueness
[3H]SB-674042 is unique due to its high selectivity and potency for the orexin OX1 receptor. Its ability to serve as a radioligand makes it particularly valuable for labeling and studying the receptor in various experimental settings .
Properties
Molecular Formula |
C24H21FN4O2S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone |
InChI |
InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1/i8T,9T |
InChI Key |
HYBZWVLPALMACV-JQGZANCBSA-N |
Isomeric SMILES |
[3H]C1=C(C(=CC=C1)[3H])C2=NN=C(O2)C[C@@H]3CCCN3C(=O)C4=C(SC(=N4)C)C5=CC=CC=C5F |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


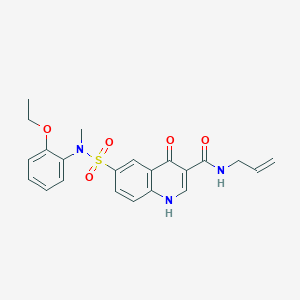
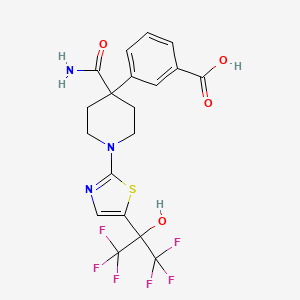
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)

![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)

![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)
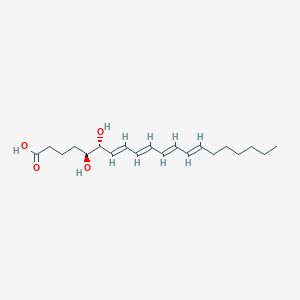
![(3R,5S,6E)-7-[4-(4-fluorophenyl)-1,2-bis(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773271.png)
